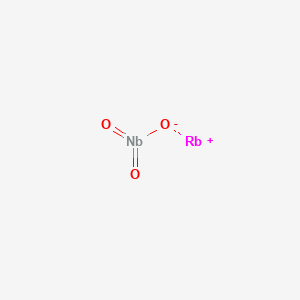

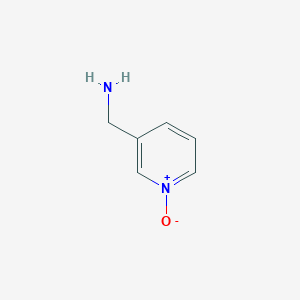

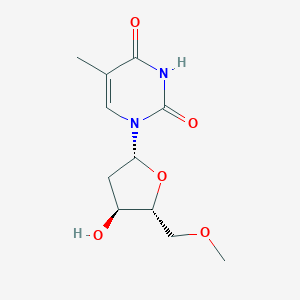

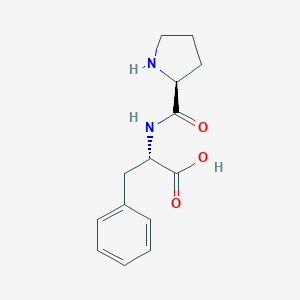

![molecular formula Fe4[Fe(CN)6]3<br>C18Fe7N18 B077176 Prussian blue CAS No. 14038-43-8](/img/structure/B77176.png)

Prussian blue

Overview

Description

Synthesis Analysis

The synthesis of Prussian Blue involves various strategies aiming to optimize its structural and electrochemical properties. A common synthetic approach is the co-precipitation of a metal salt with a hexacyanoferrate complex, influenced by factors such as precursor concentration, temperature, and additional salts, which affect the structure and performance of the final product. This compound analogues (PBA), with their significant structural variation, exhibit promising applications as cathode materials in different battery types, including K-ion and Na-ion batteries (Solveig Kjeldgaard et al., 2021). Additionally, environmentally friendly synthesis pathways, like paper-based synthesis, have been explored for the development of this compound Nanoparticles (PBNPs), demonstrating the potential for sustainable and waste-minimizing production methods (S. Cinti et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its nanoporous framework, plays a crucial role in its functional properties. This structure is tailored through synthesis parameters, leading to materials with varied electrochemical performances. The structure-property relationship is fundamental in designing this compound materials for specific applications, especially in energy storage (Yuhao Lu et al., 2012).

Chemical Reactions and Properties

This compound undergoes several chemical reactions, notably in its application as a cathode material in batteries, where its ability to reversibly insert Na ions without significant capacity fade highlights its electrochemical stability and feasibility for rechargeable batteries (Yuhao Lu et al., 2012). Its chemical properties, including the catalytic activity observed in this compound nanoparticles, are leveraged in applications beyond energy storage, such as in catalysis and environmental remediation (M. Komkova et al., 2018).

Physical Properties Analysis

The physical properties of this compound, including its porosity, surface area, and structural stability, are critical for its performance in various applications. The synthesis methods significantly influence these properties, with techniques like slow precipitation and chemical etching leading to materials with fewer vacancies, large channels for ion insertion/extraction, and enhanced electrochemical performance in Na-ion batteries (Renjie Chen et al., 2016).

Chemical Properties Analysis

This compound's chemical properties, such as its redox activity, are central to its application in electrochemical devices. The material's ability to undergo reversible redox reactions makes it an attractive candidate for use in sensors and catalysis. Its electrocatalytic properties, particularly towards the reduction of H2O2, highlight its potential in biosensing and environmental applications (Jianding Qiu et al., 2007).

Scientific Research Applications

Biosensing Applications : PB films, known for their advanced catalysis, biocompatibility, selectivity, and stability, have been widely used in constructing biosensors. Recent advancements in nanotechnology have led to the development of regular nanostructures in PB films, enhancing their biosensing performance (Chu, Liu, & Jin, 2017).

Energy Storage Applications : PB Analogues (PBAs) are metal-organic frameworks noted for their high theoretical capacity and exceptional electrochemical behavior, making them a promising material for energy storage applications. Bimetallic PBAs, in particular, have shown improved electrochemical properties due to their unique microstructures and crystallographic features (Javed & Abd. Aziz, 2022).

Electrochemical Energy Storage : PB and its derivatives, with their three-dimensional network structures, have been increasingly researched for applications in batteries and supercapacitors due to their non-toxic nature, simple synthetic procedure, and high theoretical specific capacity (Xu et al., 2017).

Cancer Theranostics : PB nanoparticles (PBNPs) have significant applications in biomedicine, particularly in cancer theranostics due to their biocompatible and biodegradable nature, ease of synthesis, and low production cost. They have been used in drug delivery and as an oral antidote for internal contamination with radioactive and non-radioactive metals (Patra, 2016).

Antibacterial Materials : The nanometric size and biocompatibility of PB nanoparticles have led to their use as novel antibacterial agents, with a growing number of studies exploring their potential in this area (Taglietti, Pallavicini, & Dacarro, 2021).

Photothermal Cancer Therapy : PB nanoparticles, with their good photothermal efficiency, stability, and clinically approved biosafety, are emerging as a new generation of photothermal ablation agents for cancer therapy (Fu, Liu, Feng, & Yue, 2012).

Environmental Applications : PB has applications in environmental fields, such as water treatment and pollutant removal, due to its properties and synthesis methods (Gervais et al., 2015).

Mechanism of Action

Target of Action

Prussian blue, also known as ferric ferrocyanide, primarily targets radioactive cesium and thallium in the body . It is used as an antidote for certain kinds of heavy metal poisoning . This compound is also known for its peroxidase-mimicking activity, making it a candidate for hydrogen peroxide reduction .

Mode of Action

This compound acts by trapping radioactive cesium and thallium in the intestines, preventing them from being absorbed by the body . This compound is produced when the oxidation of ferrous ferrocyanide salts occurs, resulting in ferric hexacyanoferrate (II) in a cubic lattice crystal structure . It is insoluble in water but can exist in either colloidal or water-soluble form .

Biochemical Pathways

This compound affects the biochemical pathway of hydrogen peroxide reduction. It acts as an advanced electrocatalyst, mimicking the activity of peroxidase enzymes . This makes this compound a prime candidate for the development of nanozymes, which are catalytic nanoparticles that mimic the activity of natural enzymes .

Pharmacokinetics

It reduces the biological half-life of cesium from about 110 days to about 30 days and of thallium from about 8 days to about 3 days . This means that the radioactive material leaves the body faster when this compound is administered . In a study, it was found that intravenously administered this compound nanoparticles underwent fast clearance from blood, highly accumulated in the liver and lungs of mice, and finally cleared from tissues .

Result of Action

The primary result of this compound’s action is the reduction of systemic contamination with radioactive cesium and/or radioactive or non-radioactive thallium . These radioactive materials move through the intestines and pass out of the body (excrete) in bowel movements . This limits the amount of time the body is exposed to radiation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound nanoparticles have shown promising applications in the biomedical field due to their excellent biosafety, good magnetic properties, outstanding photothermal properties, and the ability to mimic enzymatic behaviors . They have also been used for the degradation of pollutants and generation of hydrogen, providing a sustainable option for environmental remediation and renewable energy production . The conductivity and corrosion resistance of the material need to be improved, and secondary contamination should be decreased or even avoided .

Safety and Hazards

Future Directions

Prussian blue analogs (PBAs), a type of metal–organic frameworks (MOFs), have attracted much attention because of their large specific surface area, high porosity, easy synthesis, and low cost . The research hotspots and trends for PBAs materials are concentrated in the environmental and energy fields .

properties

IUPAC Name |

iron(2+);iron(3+);octadecacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOBGZUOMKFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4[Fe(CN)6]3, C18Fe7N18 | |

| Record name | Prussian blue | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Prussian_blue | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple solid; Mostly soluble in water (6 g/L); [Merck Index] Deep blue powder; [MSDSonline] | |

| Record name | Ferric ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Prussian blue binds cesium and thallium isotopes in the gastrointestinal tract after ingestion or excreted in the bile by the liver, therby reduces gastrointestinal reabsorption into the enterohepatic circulation. It serves as an ion exchanger for univalent cations and it preferentially binds to cesium or thallium as its affinity for cations increases as the ionic radius of the cation increases. Prussian blue exchanges potassium for cesium or thallium at the surface of the crystal in the intestinal lumen. The insoluble complex is excreted without being absorbed from the intestinal walls. Insoluble prussian blue decreases the half life of cesium by 33% and from 3.8 to 2.2 days for thallium. The rate of cesium and thallium elimination is proportional to the dose and duration of prussian blue. | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

14038-43-8 | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prussian blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Prussian blue interact with cesium in the body?

A1: this compound exhibits its effect primarily in the digestive tract. It acts as an ion exchanger, preferentially binding to cesium ions over potassium due to their similar ionic radii. [] This binding prevents the reabsorption of cesium from the intestines back into the bloodstream, promoting its elimination through feces and thus shortening its biological half-life. []

Q2: What is the mechanism of action of this compound in treating thallium poisoning?

A2: this compound acts as a non-absorbable agent in the gastrointestinal tract, effectively binding to thallium. It disrupts the enteroenteric cycle of thallium, trapping it within the intestines and preventing its reabsorption into the bloodstream. This mechanism enhances fecal excretion of thallium, accelerating its elimination from the body. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a variable composition, often represented as Fe7(CN)18(H2O)x, where x can range from 14 to 18. Its molecular weight varies depending on the degree of hydration.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Several spectroscopic methods are employed to analyze this compound, including:

- Infrared (IR) spectroscopy: Used to identify the characteristic C≡N stretching mode around 2083 cm-1, confirming the presence of the Fe(II)-CN-Fe(III) fragment. []

- Mössbauer spectroscopy: Helps determine the oxidation states of iron atoms in the compound, revealing the presence of both Fe3+ (high spin) and Fe2+ (low spin). []

- X-ray photoelectron spectroscopy (XPS): Useful for analyzing the elemental composition and oxidation states of metal ions within the this compound structure. []

Q5: How does the incorporation of vanadium ions impact the stability of this compound analogues in sodium-ion batteries?

A5: Introducing vanadium ions into the this compound structure, specifically oxidizing V3+ to V4+, enhances the electrochemical stability of the material. This increased stability is attributed to the altered redox properties and structural changes induced by vanadium incorporation. []

Q6: How do this compound nanoparticles (PB-NPs) function as artificial enzymes?

A6: PB-NPs possess remarkable catalytic activities mimicking various enzymes:

- Superoxide dismutase activity: They exhibit the ability to convert superoxide radicals into less harmful species. []

Q7: Can you elaborate on the catalytic application of this compound analogue/carbon nanotube composite material?

A7: The composite of this compound analogue with carbon nanotubes demonstrates enhanced catalytic activity in the epoxidation of styrene compared to individual components. The carbon nanotubes provide a larger surface area and improved particle dispersion for the this compound analogue, leading to superior catalytic performance. Kinetic studies reveal a significantly lower activation energy for the composite, highlighting its enhanced efficiency. []

Q8: How is density functional theory (DFT) employed in studying this compound?

A8: DFT calculations are crucial for understanding the electronic structure and properties of this compound:

- Prediction of crystal and electronic structure: DFT helps model the complex magnetic ground state and electronic interactions within the this compound lattice. []

- Screening of organic ligands: In the context of dye-sensitized photoelectrochemical cells, DFT calculations help screen and identify suitable organic ligands for efficient electron transfer processes involving this compound. []

Q9: How does the incorporation of molybdenum affect the enzyme-like activity of this compound analog nanocages?

A9: Doping this compound analog nanocages with molybdenum significantly enhances their peroxidase and laccase mimicking activities. This improvement is attributed to the tailoring of size, morphology, composition, and complex structure resulting from molybdenum doping. []

Q10: How stable are this compound nanoparticles under various conditions?

A10: this compound nanoparticles exhibit remarkable stability even under harsh conditions, including high temperatures, extreme pH levels, and high salt concentrations. This robustness makes them suitable for various applications, particularly in biological systems. []

Q11: What is the primary route of elimination for this compound after administration?

A11: this compound is not absorbed from the gastrointestinal tract in significant amounts. Following oral administration, it primarily undergoes fecal excretion, effectively removing bound substances like cesium or thallium from the body. []

Q12: How does dietary fiber affect cesium-137 retention in the presence of this compound?

A12: Dietary factors like beet pulp, a source of dietary fiber, can influence cesium-137 retention. While beet pulp alone might not significantly increase total cesium excretion, when combined with this compound, it contributes to a more effective removal of cesium-137 from the body. []

Q13: How effective is this compound in reducing radiocesium contamination in living organisms?

A13: Studies in ewes demonstrate that this compound effectively reduces radiocesium contamination in tissues. Administering this compound to ewes previously fed with cesium-137 contaminated wheat significantly reduced the radiocesium concentration in their blood and tissues. []

Q14: What in vivo models are used to study the therapeutic potential of this compound?

A14: Several animal models have been employed to investigate the efficacy of this compound:

- Ovine models: Used to study the reduction of radiocesium contamination in tissues. []

- Rat models: Employed to investigate the effect of this compound on thallium elimination and its potential in treating thallium poisoning. [, ]

Q15: How can this compound be used in targeted drug delivery systems?

A15: Researchers are exploring this compound's potential in developing targeted drug delivery systems:

- Nanoparticle-based delivery: this compound nanoparticles (PBNPs) can be functionalized with targeting ligands to deliver therapeutic agents specifically to cancer cells. []

- Magnetic targeting: Superparamagnetic iron oxide nanoparticles (SPIONs) coated with this compound can be guided to specific tissues using external magnetic fields, enabling targeted delivery. [, ]

Q16: How is this compound staining used in the diagnosis of ocular siderosis?

A17: this compound staining helps detect the presence of iron deposits in ocular tissues. In cases of ocular siderosis, where iron accumulates in the eye, this compound staining of the anterior lens capsule or vitreous fluid can confirm the presence of iron, aiding in diagnosis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

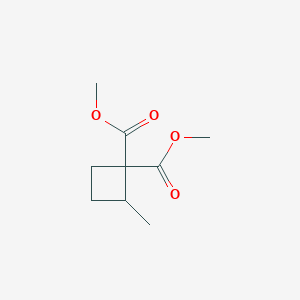

![Cytidine,[5-3H]](/img/structure/B77100.png)